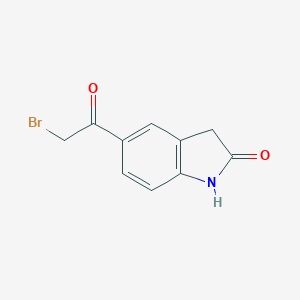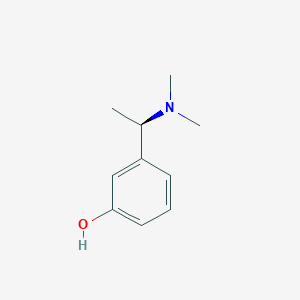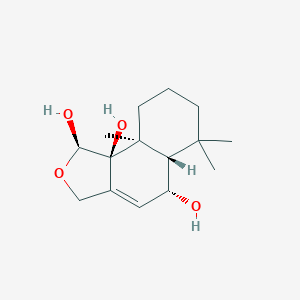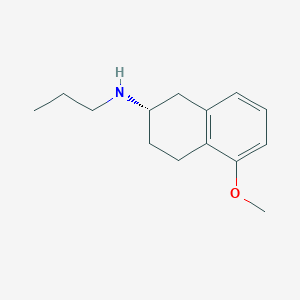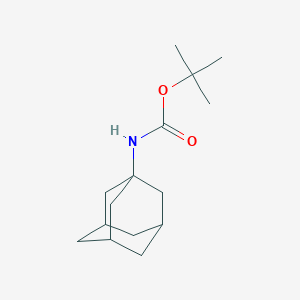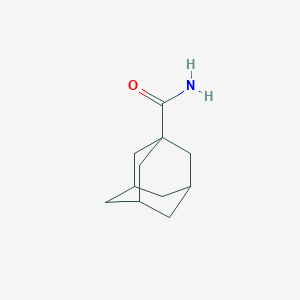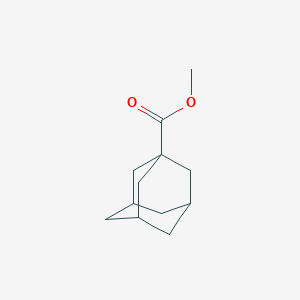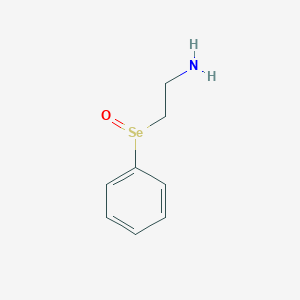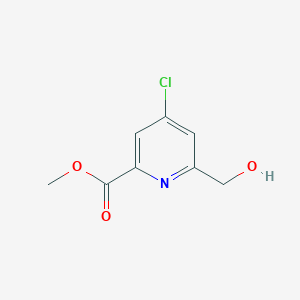
Methyl 4-chloro-6-(hydroxymethyl)picolinate
Descripción general
Descripción
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Detection of THC Metabolites : Picolinic acid esters, including derivatives of Methyl 4-chloro-6-(hydroxymethyl)picolinate, are used to enhance the detection of THC metabolites in hair and oral fluid, improving sensitivity and specificity in drug testing (Thieme et al., 2015).
Analytical Reagents : Derivatives like Picolinaldehyde 2-hydroxyanil are potential analytical reagents, forming colored chelates with divalent metal ions in slightly basic media (Otomo & Kodama, 1973).
Structure Determination in Heteroaromatic Systems : Methyl groups in heteroaromatic systems like 2-pyridones are used for determining structures through nuclear magnetic resonance studies (Bell, Egan, & Bauer, 1965).
Chemical Reaction Studies : Studies on substituted methyl pyridinecarboxylates provide insights into the effects of substituents on alkaline hydrolysis rates (Campbell et al., 1970).
Glycosylation Research : Methyl 6-(hydroxymethyl)picolinate is used in the glycosylation of 'basic' alcohols, demonstrating a reliable method for obtaining pyridine-containing glycosides with good yields (Wang et al., 2013).
Synthesis and Structural Analysis : Studies on compounds like 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one provide insights into the synthesis and structural analysis of such molecules (Bunker et al., 2009).
Electron-Impact Induced Fragmentation : Research on the fragmentation of 2-substituted pyridines and picolines, including compounds like this compound, aids in understanding their chemical behavior under electron-impact conditions (Keller, Bauer, & Bell, 1968).
Antitumor Activity : Derivatives like 4-Morpholino-2-formylpyridine thiosemicarbazone have shown potential as antitumor agents (Agrawal et al., 1976).
Propiedades
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMXHMSILAEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555581 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-43-5 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




